Oxamniquine

Description

Structure

3D Structure

Propriétés

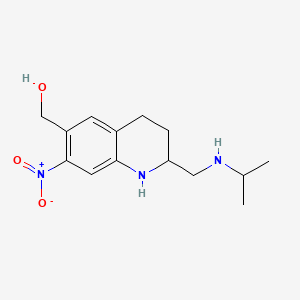

IUPAC Name |

[7-nitro-2-[(propan-2-ylamino)methyl]-1,2,3,4-tetrahydroquinolin-6-yl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O3/c1-9(2)15-7-12-4-3-10-5-11(8-18)14(17(19)20)6-13(10)16-12/h5-6,9,12,15-16,18H,3-4,7-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCGYUJZMCCFSRP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC1CCC2=CC(=C(C=C2N1)[N+](=O)[O-])CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3023398 |

Source

|

| Record name | Oxamniquine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | Oxamniquine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015228 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1 part in about 3300 parts of water at 27 °C, 1.24e-01 g/L |

Source

|

| Record name | Oxamniquine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01096 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | OXAMNIQUINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6510 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Oxamniquine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015228 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Pale yellow crystals from isopropanol, Yellow-orange, crystalline solid | |

CAS No. |

21738-42-1, 40247-39-0, 119678-90-9 |

Source

|

| Record name | Oxamniquine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21738-42-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxamniquine [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021738421 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxamniquine, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040247390 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxamniquine, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119678909 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxamniquine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01096 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | oxamniquine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=352888 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oxamniquine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxamniquine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.491 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXAMNIQUINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0O977R722D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | OXAMNIQUINE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00BCY677OT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | OXAMNIQUINE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7GIJ138H3K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | OXAMNIQUINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6510 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Oxamniquine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015228 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

147-149 °C, 147 - 149 °C |

Source

|

| Record name | Oxamniquine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01096 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | OXAMNIQUINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6510 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Oxamniquine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015228 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Core Mechanism of Action of Oxamniquine against Schistosoma mansoni: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxamniquine, a tetrahydroquinoline derivative, has been a cornerstone in the treatment of schistosomiasis caused by Schistosoma mansoni. Its remarkable species-specificity and potent schistosomicidal activity stem from a fascinating mechanism of action that involves bioactivation within the parasite. This technical guide provides an in-depth exploration of the molecular and biochemical pathways underlying oxamniquine's efficacy, the basis of resistance, and detailed experimental protocols for studying its mechanism.

Introduction

Schistosomiasis, a debilitating parasitic disease, affects millions worldwide. While praziquantel is the current mainstay of treatment, the historical use and unique mechanism of oxamniquine offer valuable insights for the development of new anti-schistosomal drugs. Oxamniquine is a prodrug, meaning it is administered in an inactive form and requires metabolic activation to exert its therapeutic effect. This activation is exclusively and efficiently carried out by the target parasite, S. mansoni, rendering it harmless to the human host and other Schistosoma species.

The Bioactivation Pathway of Oxamniquine

The central event in oxamniquine's mechanism of action is its enzymatic activation by a Schistosoma mansoni sulfotransferase, designated SmSULT-OR.[1][2] This enzyme catalyzes the transfer of a sulfonate group from the universal sulfonate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxymethyl group of oxamniquine.[1] This reaction forms a reactive sulfate ester metabolite.

This ester is unstable and spontaneously dissociates, generating a highly reactive electrophilic carbocation.[3] This electrophile is the ultimate schistosomicidal agent, capable of alkylating nucleophilic macromolecules within the parasite, most notably its DNA.[3][4]

Below is a diagram illustrating the bioactivation pathway of oxamniquine.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Biochemical Pathways Affected by Oxamniquine

This document provides a comprehensive technical overview of the biochemical mechanisms of the antischistosomal drug oxamniquine. It details the drug's activation pathway, its molecular target, the basis of parasite resistance, and relevant quantitative data, supplemented with detailed experimental protocols and pathway visualizations.

Core Mechanism of Action: A Pro-drug Activation Strategy

Oxamniquine is a pro-drug that is selectively toxic to Schistosoma mansoni, one of the major species of parasitic flatworms responsible for human schistosomiasis.[1][2] Its efficacy is entirely dependent on its bioactivation within the parasite, a process that transforms the inert parent molecule into a potent DNA alkylating agent.[3][4] This activation is the central biochemical event and the primary determinant of the drug's species specificity and the parasite's susceptibility.

The Sulfation Pathway: The Gateway to Activation

The critical step in oxamniquine's mechanism is its activation by a parasite-specific sulfotransferase, designated SmSULT-OR.[4][5] This enzyme catalyzes the transfer of a sulfonate group (SO₃) from the universal sulfate donor, 3'-phosphoadenosine 5'-phosphosulfate (PAPS), to the hydroxymethyl group of oxamniquine.[4][6] This reaction produces a highly unstable sulfate ester.[1][6] The ester spontaneously degrades, yielding a reactive electrophilic carbocation that is the ultimate schistosomicidal agent.[1][7]

This reliance on a specific parasite enzyme explains oxamniquine's limited spectrum of activity; it is ineffective against S. haematobium and S. japonicum because their respective sulfotransferase orthologs are unable to efficiently bind and activate the drug.[8]

Molecular Target: DNA Alkylation

The primary molecular target of activated oxamniquine is the parasite's genomic DNA.[4] The electrophilic intermediate covalently binds to DNA, forming adducts that disrupt essential cellular processes.[3][9] Studies have shown that this binding leads to the irreversible inhibition of DNA, RNA, and protein synthesis, culminating in parasite paralysis and death.[10][11] Quantitative analysis has revealed that in susceptible worms, approximately one molecule of oxamniquine binds per 50,000 DNA base pairs.[9] In contrast, no significant binding is detected in drug-resistant worms, confirming that DNA alkylation is the definitive cytotoxic event.[9]

Biochemical Basis of Resistance

Resistance to oxamniquine is well-understood at the molecular level and serves as a classic example of target-modification-based drug resistance.

Inactivation of the Activating Enzyme

Resistance in S. mansoni is conferred by loss-of-function mutations within the SmSULT-OR gene.[5] These mutations can include point mutations, such as C35R, or deletions, like E142del, which result in a non-functional or catalytically inefficient sulfotransferase enzyme.[12][13] As resistance is a recessive trait, parasites must be homozygous for the resistance alleles to exhibit a resistant phenotype.[6] These parasites are unable to convert the oxamniquine pro-drug into its active, toxic form. Consequently, DNA alkylation does not occur, and the worms survive even at high drug concentrations.[9] Studies have documented that resistant parasites can show over a 500% increase in insensitivity to the drug.[2]

Quantitative Data Summary

The following tables summarize key quantitative data related to the efficacy and enzymatic interactions of oxamniquine.

Table 1: In Vitro Efficacy of Oxamniquine Against S. mansoni

| Compound | Concentration (µM) | Exposure Time | Effect | Organism Stage | Citation(s) |

| Oxamniquine | 143 | 45 min | ~90% killing over 14 days | Adult Male | [6][10] |

| Oxamniquine | 71.5 | 45 min | Significant killing | Adult Male | [10] |

| Oxamniquine | 35.75 | 45 min | Minimal killing | Adult Male | [10] |

| Oxamniquine | 14.3 | 45 min | Minimal killing | Adult Male | [10] |

| Oxamniquine | >10 (tested range) | 72 hours | IC₅₀ not reached | Juvenile | [3] |

Table 2: Enzymatic and Binding Data

| Parameter | Value | Enzyme / System | Substrate | Notes | Citation(s) |

| Binding Energy | -130.091 ± 8.800 kJ/mol | SmSULT-OR | Oxamniquine | Calculated via molecular dynamics simulations. | [14] |

| DNA Alkylation Level | ~1 molecule / 50,000 bp | S. mansoni | Oxamniquine | Measured in susceptible worms after in vitro exposure. | [9] |

| Specific Activity | 5-fold decrease | SmSULT-OR (D91A mutant) | Quercetin | Compared to wild-type enzyme; demonstrates importance of catalytic residue. | [1] |

| Resistance Level | >500% insensitivity | OXA-Resistant S. mansoni | Oxamniquine | Phenotypic measure of resistance. | [2] |

Key Experimental Protocols

Protocol: In Vitro Sulfotransferase Activity Assay (Radiometric)

This protocol is adapted from methods used to quantify the activation of oxamniquine by schistosome sulfotransferase.[12][13]

-

Enzyme Preparation: Prepare a soluble worm extract from adult S. mansoni or use purified recombinant SmSULT-OR enzyme. Determine the total protein concentration of the extract using a standard method (e.g., Bradford assay).

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction cocktail. For a 50 µL final reaction volume, combine:

-

5 µL of 10x Reaction Buffer (e.g., 500 mM Tris-HCl pH 7.5, 100 mM MgCl₂).

-

Soluble worm extract or recombinant enzyme (e.g., 5-10 µg total protein).

-

10 µM Oxamniquine.

-

10 µg Calf Thymus DNA (as a substrate for the activated drug).

-

Deionized water to bring the volume to 45 µL.

-

-

Initiation of Reaction: Start the reaction by adding 5 µL of [³⁵S]-PAPS (3'-phosphoadenosine 5'-phosphosulfate, radiolabeled) to a final concentration of 1-2 µM.

-

Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

-

Termination and Precipitation: Stop the reaction by adding 1 mL of ice-cold 10% trichloroacetic acid (TCA). This will precipitate the DNA and any covalently bound radiolabeled oxamniquine.

-

Washing: Pellet the precipitated DNA by centrifugation (e.g., 14,000 x g for 10 min at 4°C). Carefully aspirate the supernatant. Wash the pellet twice with 1 mL of 5% TCA followed by one wash with 70% ethanol to remove unincorporated [³⁵S]-PAPS.

-

Quantification: Resuspend the final DNA pellet in a suitable buffer (e.g., 100 µL of 0.1 M NaOH). Transfer the suspension to a scintillation vial with 5 mL of scintillation cocktail.

-

Analysis: Measure the radioactivity (counts per minute, CPM) using a scintillation counter. Higher CPM values correspond to greater enzyme activity. Include a negative control (no enzyme or heat-inactivated enzyme) to determine background levels.

References

- 1. Structural and enzymatic insights into species-specific resistance to schistosome parasite drug therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Why does oxamniquine kill Schistosoma mansoni and not S. haematobium and S. japonicum? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Validation of a human-serum-based in vitro growth method for drug screening on juvenile development stages of Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Schistosome Sulfotransferases: Mode of Action, Expression and Localization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oxamniquine derivatives overcome Praziquantel treatment limitations for Schistosomiasis | PLOS Pathogens [journals.plos.org]

- 6. Oxamniquine derivatives overcome Praziquantel treatment limitations for Schistosomiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | A rapid DNA screening method using high-resolution melt analysis to detect putative Schistosoma haematobium and Schistosoma mattheei hybrids alongside other introgressing schistosomes [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. protocols.io [protocols.io]

- 10. Addressing the oxamniquine in vitro-in vivo paradox to facilitate a new generation of anti-schistosome treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Studies on the mode of action of oxamniquine and related schistosomicidal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Oxamniquine derivatives overcome Praziquantel treatment limitations for Schistosomiasis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Effect of Oxamniquine on Parasitic Worm Nucleic Acid Synthesis: A Technical Guide

Executive Summary: Oxamniquine, a potent schistosomicidal agent against Schistosoma mansoni, exerts its therapeutic effect through a unique mechanism that culminates in the disruption of the parasite's nucleic acid synthesis. This technical guide provides an in-depth analysis of this process, intended for researchers, scientists, and drug development professionals. Oxamniquine is a prodrug, requiring bioactivation within the parasite by a specific sulfotransferase enzyme, SmSULT-OR. This activation converts it into a reactive electrophilic ester, which then alkylates the parasite's DNA. This covalent modification of the genetic material is the critical step that inhibits DNA replication and transcription, leading to parasite paralysis and death. This document details the biochemical pathways, summarizes key quantitative data, outlines experimental protocols for studying these effects, and provides visual representations of the core mechanisms.

Introduction

Schistosomiasis, a parasitic disease caused by flatworms of the genus Schistosoma, affects millions worldwide.[1] For decades, oxamniquine has been a key therapeutic agent for infections caused by Schistosoma mansoni.[2] Its efficacy is rooted in its ability to selectively target the parasite, leading to a cascade of events that ultimately halt the synthesis of essential macromolecules. A central hypothesis, supported by substantial evidence, is that oxamniquine's schistosomicidal activity is directly linked to its ability to inhibit the parasite's nucleic acid synthesis.[3][4] This guide explores the molecular and biochemical underpinnings of this process.

Mechanism of Action: The Bioactivation Pathway

Oxamniquine is administered as a prodrug, meaning it is inactive until it undergoes metabolic conversion within the target organism.[1][5] The key to its selective toxicity lies in a parasite-specific enzyme.

2.1 The Role of Schistosome Sulfotransferase (SmSULT-OR)

The activation of oxamniquine is catalyzed by a sulfotransferase enzyme unique to S. mansoni, referred to as SmSULT-OR.[1][6][7] This enzyme facilitates the transfer of a sulfuryl group from a donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxymethyl group of oxamniquine.[1][2][8] This reaction produces a highly unstable sulfate ester.[2][9]

2.2 Formation of the Reactive Electrophile

The resulting sulfate ester is a transient intermediate. It spontaneously dissociates, generating a reactive electrophilic carbocation.[5][9] This electrophile is the ultimate active form of the drug, capable of forming covalent bonds with nucleophilic macromolecules within the parasite, most notably DNA.[6][9] Resistance to oxamniquine is directly linked to loss-of-function mutations in the SmSULT-OR gene, which prevents this critical activation step.[1][10]

The Ultimate Target: Parasite DNA

The primary target of the activated oxamniquine is the parasite's genomic DNA. The electrophilic drug molecule alkylates the DNA, forming stable covalent adducts.[9][11] This chemical modification of the DNA structure has profound consequences for the parasite.

3.1 Inhibition of Nucleic Acid Synthesis

The formation of oxamniquine-DNA adducts physically obstructs the molecular machinery responsible for DNA replication and transcription.[11][12] This leads to a persistent inhibition of both DNA and RNA synthesis in susceptible parasites.[3] This cessation of macromolecular synthesis is a critical blow to the parasite's viability, leading to paralysis, detachment from host blood vessels, and eventual death.[13][14] Studies have shown that while oxamniquine is taken up by both sensitive and resistant schistosomes, significant binding to DNA only occurs in the sensitive strains that possess the functional activating enzyme.[15]

Quantitative Analysis of Oxamniquine's Effects

The interaction between oxamniquine and parasite DNA, as well as its cytotoxic effects, have been quantified in several studies. The following tables summarize key findings.

Table 1: In Vitro DNA Binding of Tritiated Oxamniquine in S. mansoni

| Parameter | Value | Strain | Reference |

|---|---|---|---|

| Drug-to-Base Pair Ratio | ~1 molecule per 50,000 base pairs | Sensitive | [15] |

| Drug Binding in Resistant Strain | Essentially no drug detected | Resistant |[15] |

Table 2: In Vitro Schistosomicidal Activity of Oxamniquine and its Derivatives

| Compound | Concentration (µM) | Exposure Time | Species | % Killing / Effect | Reference |

|---|---|---|---|---|---|

| Oxamniquine | 143 | 45 min | S. mansoni | 90% killing within 14 days | [5] |

| Oxamniquine | 71.5 | 45 min | S. mansoni | Significant reduction in survival | [5] |

| Oxamniquine | 71.5 | Not specified | S. mansoni | 40% killing within 14 days | [16] |

| Oxamniquine | 143 | 45 min | S. mansoni (paired males) | 60% killing | [17] |

| Oxamniquine | 143 | 45 min | S. mansoni (single-sex females) | 100% killing | [17] |

| CIDD-0149830 | 143 | Not specified | S. mansoni | 100% killing within 5 days | [11] |

| CIDD-0150303 | 71.5 | Not specified | S. mansoni | 100% killing | [16] |

| CIDD-0150303 | 143 | Not specified | S. mansoni (all life stages) | 100% killing |[18] |

Experimental Protocols

Understanding the effects of oxamniquine requires specific biochemical and parasitological assays. Detailed below are the methodologies for two key experiments.

5.1 Protocol: Tritiated Oxamniquine-DNA Binding Assay

This assay quantifies the ability of a schistosome extract to activate oxamniquine, measured by the amount of radiolabeled drug that binds to a DNA target.[1]

-

Preparation of Reagents:

-

Prepare a 3'-phosphoadenosine-5'-phosphosulfate (PAPS) mix containing 50 mM ATP, 50 mM MgCl₂, and 1 mM PAPS.

-

Solubilize 100 µCi of tritiated oxamniquine ([³H]OXA) in 2 µL of DMSO.

-

Prepare sheared S. mansoni genomic DNA (gDNA) at a concentration of 10 ng/µL to serve as the target.

-

Prepare whole worm extract or recombinant SmSULT protein solution.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine 90 µL of the whole worm extract or recombinant protein solution with the 10 ng/µL sheared gDNA.

-

Add 10 µL of the PAPS mix to the tube.

-

Initiate the reaction by adding the 2 µL of solubilized [³H]OXA.

-

-

Incubation and DNA Purification:

-

Incubate the reaction mixture under appropriate conditions (e.g., 37°C for 1 hour) to allow for enzymatic activation and DNA binding.

-

Purify the DNA from the reaction mixture using a standard protocol involving ethanol precipitation, RNase and protease digestion, and repeated phenol-chloroform extractions. Further purification can be achieved via CsCl gradient centrifugation.

-

-

Quantification:

-

Extensively dialyze the purified DNA to remove any unbound [³H]OXA.

-

Measure the radioactivity of the final DNA fraction using a scintillation counter. The counts per minute (CPM) are directly proportional to the amount of [³H]OXA covalently bound to the DNA, reflecting the activation capability of the enzyme source.

-

5.2 Protocol: In Vitro Schistosome Killing Assay

This assay assesses the direct schistosomicidal effect of oxamniquine or its derivatives on adult worms.[5][12]

-

Worm Recovery:

-

Recover adult S. mansoni worms from a permissive host (e.g., hamster or mouse) via portal perfusion.

-

Wash the worms in an appropriate culture medium (e.g., DMEM supplemented with fetal bovine serum and antibiotics).

-

-

Assay Setup:

-

Place a set number of adult male worms (e.g., 10 worms) into each well of a multi-well culture plate containing fresh medium.

-

Prepare 100X stock solutions of oxamniquine or its derivatives in 100% DMSO.

-

Add the drug stock solution directly to the wells to achieve the desired final concentrations (e.g., 14.3 µM, 35.75 µM, 71.5 µM, 143 µM). Include a DMSO-only control.

-

-

Drug Exposure and Washout:

-

Incubate the worms with the drug at 37°C and 5% CO₂ for a defined period, often mimicking physiological exposure times (e.g., 45 minutes).

-

After the exposure period, carefully remove the drug-containing medium and wash the worms three times with fresh, pre-warmed medium to remove any residual compound.

-

-

Monitoring and Data Analysis:

-

Maintain the worms in culture for an extended period (e.g., 14 days).

-

Monitor worm survival daily using a microscope. Criteria for death typically include loss of motility and tegumental damage.

-

Plot the data as a percentage of survival over time. Kaplan-Meier survival curves are often used for analysis, with statistical significance determined by tests such as the log-rank test.

-

Visualizing the Pathways and Processes

To better illustrate the complex interactions involved in oxamniquine's mechanism of action, the following diagrams have been generated using the Graphviz DOT language.

Caption: Biochemical pathway of oxamniquine activation and its effect on S. mansoni DNA.

Caption: Workflow for the tritiated oxamniquine DNA binding assay.

Caption: Logical relationship between SmSULT-OR function and oxamniquine sensitivity.

Conclusion

The schistosomicidal action of oxamniquine against S. mansoni is a multi-step process initiated by enzymatic activation and culminating in the alkylation of parasite DNA. This targeted disruption of nucleic acid synthesis is the core of its mechanism. The parasite-specific nature of the activating enzyme, SmSULT-OR, provides a basis for the drug's selective toxicity and also serves as the primary locus for the development of resistance. A thorough understanding of these pathways, supported by quantitative assays and clear experimental protocols, is vital for monitoring resistance, improving existing therapies, and guiding the development of next-generation schistosomicidal drugs that may leverage similar bioactivation strategies.

References

- 1. Why does oxamniquine kill Schistosoma mansoni and not S. haematobium and S. japonicum? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scielo.br [scielo.br]

- 3. Studies on the mode of action of oxamniquine and related schistosomicidal drugs [pubmed.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Addressing the oxamniquine in vitro-in vivo paradox to facilitate a new generation of anti-schistosome treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Oxamniquine derivatives overcome Praziquantel treatment limitations for Schistosomiasis | PLOS Pathogens [journals.plos.org]

- 7. researchgate.net [researchgate.net]

- 8. The schistosome enzyme that activates oxamniquine has the characteristics of a sulfotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

- 10. Oxamniquine resistance alleles are widespread in Old World Schistosoma mansoni and predate drug deployment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An iterative process produces oxamniquine derivatives that kill the major species of schistosomes infecting humans - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.plos.org [journals.plos.org]

- 13. Oxamniquine - Wikipedia [en.wikipedia.org]

- 14. Oxamniquine [chemeurope.com]

- 15. Binding of oxamniquine to the DNA of schistosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. biorxiv.org [biorxiv.org]

- 17. researchgate.net [researchgate.net]

- 18. scholars.uthscsa.edu [scholars.uthscsa.edu]

A Comprehensive Structural and Functional Analysis of Oxamniquine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and functional characteristics of oxamniquine, an anthelmintic drug historically used in the treatment of schistosomiasis caused by Schistosoma mansoni. This document outlines its chemical architecture, key functional groups, and the established mechanism of action, supported by quantitative data and generalized experimental protocols for its structural elucidation.

Chemical Structure and Functional Groups

Oxamniquine is a semisynthetic tetrahydroquinoline derivative.[1][2] Its chemical structure is fundamental to its biological activity. The IUPAC name for oxamniquine is (RS)-[7-nitro-2-[(propan-2-ylamino)methyl]-1,2,3,4-tetrahydroquinolin-6-yl]methanol.[3][4]

The molecule possesses several key functional groups that dictate its chemical properties and biological interactions:

-

Tetrahydroquinoline Ring: A core heterocyclic scaffold.

-

Secondary Amine: The isopropylaminomethyl side chain is crucial for its activity.[3]

-

Primary Alcohol: The hydroxymethyl group is the site of bioactivation.[3][5]

-

Nitro Group: An electron-withdrawing group attached to the aromatic ring.[4]

-

Chiral Center: The carbon at position 2 of the tetrahydroquinoline ring is a chiral center, meaning oxamniquine exists as a racemic mixture of R and S enantiomers.[5][6][7]

Below is a diagram illustrating the chemical structure of oxamniquine and its primary functional groups.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for oxamniquine is presented in the table below. This information is critical for its identification, characterization, and formulation.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₂₁N₃O₃ | [4] |

| Molecular Weight | 279.33 g/mol | [4] |

| Physical Description | Pale yellow crystalline solid | [4] |

| Melting Point | 147-149 °C | |

| Solubility | Soluble in acetone, chloroform, methanol. Sparingly soluble in water. | |

| UV max (Methanol) | 205.5 nm, 249.5 nm, 389.5 nm | |

| Mass Spectrometry (GC-MS) | Top m/z peaks: 72, 191, 190 | [4] |

| Mass Spectrometry (MS-MS) | Top 5 Peaks (Positive Ion Mode): 174.0913, 145.0886, 146.0963, 187.0865, 144.0809 | [4] |

Mechanism of Action: A Prodrug Activation Pathway

Oxamniquine is a prodrug, meaning it requires bioactivation within the parasite to exert its schistosomicidal effect.[5] The mechanism is specific to S. mansoni because the parasite possesses a particular sulfotransferase enzyme (SmSULT) that is absent or structurally different in other Schistosoma species.[2][8]

The activation pathway involves the following key steps:

-

Enzymatic Esterification: The primary alcohol (hydroxymethyl group) of oxamniquine is esterified by the parasite's sulfotransferase enzyme, using 3'-phosphoadenosine 5'-phosphosulfate (PAPS) as a sulfate donor.[5][9]

-

Formation of an Unstable Ester: This reaction forms a sulfate ester of oxamniquine.[5][7]

-

Spontaneous Decay: The resulting ester is unstable and spontaneously degrades.[5]

-

Generation of a Reactive Electrophile: The degradation produces a reactive electrophilic carbocation intermediate.

-

Macromolecule Alkylation: This electrophile then alkylates the parasite's DNA and potentially other macromolecules, leading to disruption of nucleic acid synthesis, paralysis, and death of the worm.[1][8][10]

The following diagram illustrates the bioactivation pathway of oxamniquine.

Experimental Protocols for Structural Analysis

The elucidation of oxamniquine's structure and the characterization of its derivatives rely on a suite of analytical techniques. Below are generalized, high-level protocols for the key experimental methods employed.

X-ray Crystallography

This technique is used to determine the precise three-dimensional atomic structure of a molecule in its crystalline form. It has been instrumental in studying the interaction between oxamniquine enantiomers and the schistosome sulfotransferase enzyme.[8][11][12]

Methodology:

-

Crystallization: Grow single crystals of oxamniquine or its co-complex (e.g., with the target enzyme) from a suitable solvent or buffer solution using techniques like vapor diffusion.

-

Data Collection: Mount a suitable crystal on a goniometer and expose it to a monochromatic X-ray beam. The crystal diffracts the X-rays, and the diffraction pattern is recorded on a detector.

-

Structure Solution: Process the diffraction data to determine the unit cell dimensions and space group. The phase problem is solved using computational methods (e.g., direct methods or molecular replacement).

-

Model Building and Refinement: An initial atomic model is built into the resulting electron density map. This model is then refined against the experimental data to improve its accuracy, yielding precise atomic coordinates, bond lengths, and angles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, aiding in the confirmation of its structure and the identification of impurities or derivatives. While specific NMR data for oxamniquine is not detailed in the provided search results, a general protocol for small molecules like it is standard.[13]

Methodology:

-

Sample Preparation: Dissolve a few milligrams of the purified oxamniquine sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition: Place the sample in an NMR spectrometer. Acquire one-dimensional spectra (¹H NMR, ¹³C NMR) and, if necessary, two-dimensional spectra (e.g., COSY, HSQC) to establish connectivity between atoms.

-

Spectral Analysis: Process the acquired data (Fourier transformation, phasing, baseline correction). Integrate the ¹H NMR signals to determine proton ratios. Analyze chemical shifts, coupling constants, and correlations to assign signals to specific atoms within the molecule and confirm the overall structure.

Mass Spectrometry (MS)

MS is used to determine the molecular weight of oxamniquine and to gain structural information through fragmentation analysis.[4]

Methodology:

-

Sample Introduction and Ionization: Introduce the sample into the mass spectrometer. For a technique like Liquid Chromatography-Mass Spectrometry (LC-MS), the sample is first separated by HPLC. The molecules are then ionized using a method such as Electrospray Ionization (ESI).

-

Mass Analysis: The resulting ions are separated in a mass analyzer (e.g., quadrupole, time-of-flight) based on their mass-to-charge (m/z) ratio.

-

Detection: The separated ions are detected, generating a mass spectrum that plots ion intensity versus m/z.

-

Fragmentation (MS/MS): To gain further structural detail, precursor ions of a specific m/z (e.g., the molecular ion) can be selected and fragmented. The resulting fragment ions are then analyzed to deduce the structure of the original molecule.

The following diagram outlines a generalized workflow for the structural elucidation of a novel compound, applicable to oxamniquine and its derivatives.

Conclusion

The structural framework of oxamniquine, characterized by its tetrahydroquinoline core, secondary amine, primary alcohol, and nitro functional groups, is intrinsically linked to its function as a species-specific antischistosomal agent. Its activity is dependent on a precise bioactivation pathway within the parasite, a process that has been elucidated through extensive structural and functional studies. The analytical methodologies detailed herein, including X-ray crystallography, NMR, and mass spectrometry, remain critical tools for the ongoing research and development of new oxamniquine derivatives aimed at overcoming the limitations of current schistosomiasis treatments.[8][12]

References

- 1. Oxamniquine - Wikipedia [en.wikipedia.org]

- 2. Oxamniquine | Johns Hopkins ABX Guide [hopkinsguides.com]

- 3. francis-press.com [francis-press.com]

- 4. Oxamniquine | C14H21N3O3 | CID 4612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Structural and Functional Characterization of the Enantiomers of the Antischistosomal Drug Oxamniquine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Oxamniquine derivatives overcome Praziquantel treatment limitations for Schistosomiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

- 10. Studies on the mode of action of oxamniquine and related schistosomicidal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. An iterative process produces oxamniquine derivatives that kill the major species of schistosomes infecting humans - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Oxamniquine derivatives overcome Praziquantel treatment limitations for Schistosomiasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Targets of Oxamniquine in Schistosomes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxamniquine (OXA) is an antischistosomal drug that has been historically used for the treatment of schistosomiasis, a parasitic disease caused by blood flukes of the genus Schistosoma. Notably, oxamniquine exhibits species-specific activity, proving effective against Schistosoma mansoni but not against other major human-infecting species such as S. haematobium and S. japonicum.[1][2] This technical guide provides a comprehensive overview of the molecular targets of oxamniquine in schistosomes, detailing the mechanism of action, the molecular basis of its species specificity, and the emergence of resistance. The guide includes quantitative data, detailed experimental protocols, and visualizations to facilitate a deeper understanding for researchers and drug development professionals.

Core Molecular Target: Schistosome Sulfotransferase (SULT)

The primary molecular target of oxamniquine is a schistosome-specific sulfotransferase, designated SmSULT-OR.[3] Oxamniquine is a prodrug, meaning it is inactive until it is metabolized within the parasite into a pharmacologically active form.[2] This bioactivation is catalyzed by SmSULT-OR.[4]

Mechanism of Action: A Pathway to Parasite Demise

The mechanism of action of oxamniquine can be delineated into a two-step process:

-

Enzymatic Activation: The schistosome sulfotransferase (SmSULT-OR) catalyzes the transfer of a sulfonate group from the universal sulfate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxymethyl group of oxamniquine.[4][5] This reaction forms an unstable sulfate ester of oxamniquine.

-

Alkylation of Macromolecules: The sulfate ester is a reactive intermediate with a good leaving group (the sulfate ion). It spontaneously dissociates to form a highly reactive electrophilic cation.[6] This cation then acts as an alkylating agent, covalently binding to nucleophilic sites on the parasite's macromolecules, most critically its DNA.[6][7] The resulting DNA adducts are thought to interfere with DNA replication and transcription, ultimately leading to parasite paralysis, detachment from the mesenteric veins, and death.[1][8]

The following diagram illustrates the proposed signaling pathway for oxamniquine's mechanism of action.

Quantitative Data

The following tables summarize key quantitative data related to the efficacy and molecular interactions of oxamniquine and its derivatives.

| Parameter | Species | Value | Reference(s) |

| Binding Free Energy (Oxamniquine) | S. mansoni (SmSULT) | -48.04 kcal/mol | [1] |

| S. japonicum (wtSjSULT) | -22.84 kcal/mol | [1] | |

| In Vitro Killing Efficacy (Oxamniquine) | S. mansoni | 90% killing at 143 µM | [8][9] |

| S. haematobium | Ineffective | [4] | |

| S. japonicum | Ineffective | [4] | |

| DNA Alkylation | S. mansoni (sensitive) | ~1 drug molecule per 50,000 base pairs | [7] |

| S. mansoni (resistant) | Essentially no drug bound to DNA | [7] |

| Compound | Target Species | In Vivo Worm Burden Reduction (100 mg/kg dose) | Reference(s) |

| Oxamniquine | S. mansoni | 93% | [8] |

| CIDD-0150303 | S. mansoni | 81.8% | [5][8] |

| CIDD-0149830 | S. haematobium | 80.2% | [5][8] |

| CIDD-0066790 | S. japonicum | 86.7% | [5][8] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of oxamniquine's molecular targets.

Recombinant Schistosome Sulfotransferase Purification

This protocol describes the expression and purification of recombinant schistosome sulfotransferase (SULT) from E. coli.

Workflow Diagram:

References

- 1. Structural and enzymatic insights into species-specific resistance to schistosome parasite drug therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The schistosome enzyme that activates oxamniquine has the characteristics of a sulfotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Oxamniquine derivatives overcome Praziquantel treatment limitations for Schistosomiasis | PLOS Pathogens [journals.plos.org]

- 6. researchgate.net [researchgate.net]

- 7. Binding of oxamniquine to the DNA of schistosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Oxamniquine derivatives overcome Praziquantel treatment limitations for Schistosomiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Addressing the oxamniquine in vitro-in vivo paradox to facilitate a new generation of anti-schistosome treatments - PMC [pmc.ncbi.nlm.nih.gov]

Oxamniquine's Differential Impact on Male and Female Schistosomes: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the differential effects of the schistosomicidal drug oxamniquine on male and female Schistosoma mansoni. It synthesizes key research findings on the drug's mechanism of action, the molecular basis for its sex-specific efficacy, and the downstream consequences for parasite viability and fecundity. This document is intended to serve as a comprehensive resource for researchers in parasitology, pharmacology, and drug development.

Executive Summary

Oxamniquine, a tetrahydroquinoline derivative, has been a significant drug in the treatment of schistosomiasis caused by Schistosoma mansoni. A key characteristic of its activity is its pronounced differential effect on male versus female worms. Male schistosomes are significantly more susceptible to oxamniquine than their female counterparts[1][2]. This disparity is primarily attributed to the higher expression of the activating enzyme, a schistosome-specific sulfotransferase (SmSULT-OR), in male worms[1][2]. The drug's mechanism involves its conversion into a reactive electrophile that alkylates parasite DNA and other macromolecules, leading to worm paralysis and death[3][4][5][6]. Consequently, male worms are cleared from the mesenteric veins to the liver, where they are eliminated by the host's immune system. While female worms are less directly affected, the loss of the male partner leads to a cessation of egg production, a key factor in the pathology of schistosomiasis[3][5].

Quantitative Data on Sex-Specific Susceptibility

The differential susceptibility of male and female S. mansoni to oxamniquine has been quantified in several studies. The following tables summarize key findings on worm mortality and recovery rates following drug exposure.

Table 1: Comparative Sensitivity of Male and Female S. mansoni to Oxamniquine

| Parameter | Male Worms | Female Worms | Reference |

| Relative Sensitivity | 5 times more sensitive | Less sensitive | [1] |

Table 2: In Vitro Killing Efficacy of Oxamniquine on Paired and Unpaired S. mansoni

| Worm Group | Drug Concentration (µM) | Percent Killing | Reference |

| Paired Males | 143 | Less susceptible | [7][8] |

| Single-sex Males | Not specified | Expected level of killing | [7] |

| Paired Females | Not specified | Expected level of killing | [7] |

| Single-sex Females | Not specified | 100% | [7] |

Table 3: Worm Recovery Rates in Mice Infected with Oxamniquine-Resistant (R1) and Susceptible (LE) S. mansoni Strains After Treatment

| Oxamniquine Dose (mg/kg) | Strain | Male Worm Recovery (%) | Female Worm Recovery (%) | Reference |

| 200 | LE | 1.06 | 20.58 | [9] |

| 200 | R1 | 18.57 | 61.14 | [9] |

| 100 | LE | 2.6 | 76.38 | [9] |

| 100 | R1 | 29.9 | 79.12 | [9] |

Mechanism of Action: A Sex-Biased Pathway

The schistosomicidal activity of oxamniquine is not direct but relies on its metabolic activation within the parasite. This process is central to understanding its differential effects.

Oxamniquine is a prodrug that is selectively activated by a schistosome-specific sulfotransferase, SmSULT-OR[6][7][10][11][12][13][14]. This enzyme catalyzes the transfer of a sulfate group from the donor 3'-phosphoadenosine 5'-phosphosulfate (PAPS) to the hydroxymethyl group of oxamniquine, forming an unstable sulfate ester[12][13]. This ester then spontaneously dissociates, generating a reactive electrophilic cation. This cation is a potent alkylating agent that covalently binds to the parasite's DNA and other essential macromolecules[3][4][5][6]. This damage disrupts nucleic acid metabolism, leading to parasite paralysis and eventual death[4][15].

The higher susceptibility of male worms is directly linked to a greater expression of the SmSULT-OR enzyme compared to female worms[1][2]. This results in a more efficient activation of oxamniquine in males, leading to higher levels of the toxic alkylating agent and consequently, a more potent schistosomicidal effect.

Experimental Protocols

The following sections detail the methodologies commonly employed in the study of oxamniquine's effects on schistosomes.

In Vitro Drug Susceptibility Assays

These assays are crucial for determining the direct effect of oxamniquine on adult worms in a controlled environment.

-

Parasite Recovery: Adult S. mansoni are recovered from experimentally infected mice (e.g., Swiss Webster or C57BL/6) 7-8 weeks post-infection by portal vein perfusion.

-

Worm Culture: Recovered worms are washed in appropriate culture medium (e.g., RPMI-1640 or DMEM) supplemented with antibiotics and fetal bovine serum. Worms are then cultured in 24-well plates at 37°C and 5% CO2.

-

Drug Preparation: Oxamniquine is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted to the final desired concentrations in the culture medium.

-

Drug Exposure: Worms are exposed to various concentrations of oxamniquine (e.g., 14.3 µM to 143 µM) for a defined period, often mimicking the in vivo exposure time (e.g., 45 minutes)[7][8][16]. Control groups are exposed to the vehicle (DMSO) alone.

-

Washing and Observation: Following exposure, the drug-containing medium is removed, and the worms are washed multiple times with fresh medium to remove any residual drug.

-

Viability Assessment: Worm viability is monitored over several days. Assessment is typically based on motor activity and morphological changes observed under a microscope. Worm death is confirmed by the complete cessation of movement and tegumental damage.

-

Data Analysis: Results are often expressed as the percentage of worm survival over time, and statistical analyses (e.g., Kaplan-Meier survival curves) are used to compare the effects of different drug concentrations[7][8].

In Vivo Efficacy Studies in Murine Models

Animal models are essential for evaluating the therapeutic efficacy of oxamniquine in a physiological context.

-

Animal Infection: Laboratory mice are infected with S. mansoni cercariae, typically via subcutaneous injection or tail immersion.

-

Drug Administration: At a specified time post-infection (e.g., 42-49 days, when worms are mature), infected mice are treated with oxamniquine. The drug is usually administered orally via gavage as a single dose (e.g., 100 mg/kg)[7].

-

Worm Burden Assessment: Several weeks after treatment, mice are euthanized, and the surviving worms are recovered from the mesenteric veins and liver by portal perfusion.

-

Data Collection: The total number of surviving worms (both male and female) is counted for each mouse in the treated and untreated control groups.

-

Efficacy Calculation: The efficacy of the treatment is determined by calculating the percentage reduction in worm burden in the treated group compared to the control group.

Enzyme Activity Assays

These assays are used to measure the activity of the SmSULT-OR enzyme, providing a biochemical basis for the differential drug susceptibility.

-

Preparation of Worm Homogenates: Adult male and female worms are separated and homogenized in a suitable buffer (e.g., HEPES with protease inhibitors) on ice[11]. The homogenate is then centrifuged to obtain a crude soluble extract (supernatant) containing the enzymes.

-

Reaction Mixture: The assay mixture typically contains the worm extract, the sulfate donor PAPS, and oxamniquine.

-

Measurement of Activation: The activation of oxamniquine can be measured indirectly. For example, by assessing the sulfonation of other known sulfotransferase substrates like β-estradiol or quercetin, which is competitively inhibited by oxamniquine[12][13].

-

Comparison: The enzymatic activity in extracts from male worms is compared to that from female worms to quantify the difference in their capacity to activate oxamniquine.

Concluding Remarks

The differential action of oxamniquine on male and female Schistosoma mansoni is a well-documented phenomenon rooted in the sex-specific expression of the activating enzyme, SmSULT-OR. This detailed understanding of its mechanism of action not only explains its therapeutic effects but also provides insights into the biology of schistosomes and the molecular basis of drug resistance. For drug development professionals, the targeted activation of a prodrug by a parasite-specific enzyme, as exemplified by oxamniquine, remains a compelling strategy for achieving selective toxicity. Further exploration of the regulatory mechanisms governing the expression of SmSULT-OR in male and female worms could unveil novel targets for future antischistosomal therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. Exposure to hycanthone alters chromatin structure around specific gene functions and specific repeats in Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oxamniquine - Wikipedia [en.wikipedia.org]

- 4. Studies on the mode of action of oxamniquine and related schistosomicidal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. journals.plos.org [journals.plos.org]

- 7. Oxamniquine derivatives overcome Praziquantel treatment limitations for Schistosomiasis | PLOS Pathogens [journals.plos.org]

- 8. Oxamniquine derivatives overcome Praziquantel treatment limitations for Schistosomiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Resistance to oxamniquine of a Schistosoma mansoni strain isolated from patient submitted to repeated treatments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Oxamniquine resistance alleles are widespread in Old World Schistosoma mansoni and predate drug deployment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Why does oxamniquine kill Schistosoma mansoni and not S. haematobium and S. japonicum? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The schistosome enzyme that activates oxamniquine has the characteristics of a sulfotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scielo.br [scielo.br]

- 14. Schistosome Sulfotransferases: Mode of Action, Expression and Localization - PMC [pmc.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

- 16. Addressing the oxamniquine in vitro-in vivo paradox to facilitate a new generation of anti-schistosome treatments - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physical and Chemical Properties of Oxamniquine Powder

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxamniquine is a semisynthetic tetrahydroquinoline derivative developed for the treatment of schistosomiasis, a parasitic disease caused by flatworms of the genus Schistosoma.[1][2] Specifically, it is an anthelmintic with potent schistosomicidal activity against Schistosoma mansoni at all stages of infection.[3][4] While praziquantel is often the preferred treatment due to its broader spectrum, oxamniquine remains a significant compound in the study of antiparasitic drugs.[3][4] Its mechanism of action is species-specific, a characteristic that is of great interest in drug design and development.[5] This document provides a comprehensive overview of the core physical and chemical properties of oxamniquine powder, detailed experimental methodologies for their characterization, and a visualization of its mechanism of action.

Chemical Identity

| Identifier | Value | Source |

| IUPAC Name | (RS)-1,2,3,4-Tetrahydro-2-isopropylaminomethyl-7-nitro-6-quinolylmethanol | [3] |

| CAS Number | 21738-42-1 | [3] |

| Molecular Formula | C₁₄H₂₁N₃O₃ | [3] |

| Molecular Weight | 279.33 g/mol | [5] |

| Chirality | Racemic Mixture | [3][6] |

Physical Properties

The physical characteristics of an active pharmaceutical ingredient (API) like oxamniquine are critical as they influence its formulation, bioavailability, and stability.[7][8]

| Property | Value | Source |

| Appearance | A yellow-orange, crystalline powder.[9] | [9] |

| Melting Point | 147-149 °C | [5][10] |

| Solubility | Water: Sparingly soluble; 1 part in ~3300 parts at 27 °C (approx. 0.3 mg/mL).[5][11] An alternative source states 0.124 mg/mL.[12] Methanol: Soluble.[9][11] Acetone: Soluble.[9][11] Chloroform: Soluble.[11] DMSO: Slightly Soluble.[13] | [5][9][11][12][13] |

| pH | 8.0 - 10.0 (for a 1% aqueous suspension).[9][10][11] | [9][10][11] |

| Polymorphism | The existence of different polymorphic forms can significantly impact a drug's physicochemical properties, including solubility and stability, which in turn affects bioavailability.[14][15] While specific polymorphic studies for oxamniquine are not detailed in the provided results, this is a critical parameter to investigate during drug development. | [14][15] |

Chemical and Pharmacokinetic Properties

These properties govern the drug's behavior in chemical and biological systems, impacting its absorption, distribution, metabolism, and excretion (ADME).

| Property | Value | Source |

| pKa (Strongest Basic) | 9.89 | [12] |

| logP | 1.54 - 2.24 | [10][12] |

| logD at pH 7.4 (cLogD₇.₄) | 1.1 | [16] |

| Polar Surface Area | 87.43 Ų | [12] |

| Hydrogen Bond Donors | 3 | [12] |

| Hydrogen Bond Acceptors | 5 | [12] |

| Metabolism | Extensively metabolized in the liver, primarily to an inactive 6-carboxy derivative.[3][17] | [3][17] |

| Elimination Half-life | 1.0 to 2.5 hours.[3][18] | [3][18] |

| Excretion | Primarily via the kidneys, with about 70% of a dose excreted as the 6-carboxy metabolite within 12 hours.[3] | [3] |

Mechanism of Action

Oxamniquine's efficacy is species-specific to S. mansoni due to its unique activation pathway within the parasite.[5] The drug is a prodrug that requires enzymatic activation to exert its schistosomicidal effect.[19]

The activation is catalyzed by a parasite-specific sulfotransferase enzyme (SmSULT).[5][12] This enzyme converts oxamniquine into an unstable ester, which then generates an electrophilic reactant.[18] This active metabolite is capable of alkylating the parasite's DNA, leading to inhibition of nucleic acid synthesis, which results in contraction, paralysis, and eventual death of the worm.[3][18][20] The paralyzed worms are dislodged from the mesenteric veins and shift to the liver, where they are eliminated by the host's immune response.[3][17]

Caption: Mechanism of action for Oxamniquine against Schistosoma mansoni.

Experimental Protocols

Characterization of the physicochemical properties of an API is fundamental for quality control and formulation development.[7] Below are detailed methodologies for key analytical experiments.

Purity and Related Substances by High-Performance Liquid Chromatography (HPLC)

This method is used to quantify the active ingredient and identify any impurities or degradation products.[21]

-

Objective: To separate, identify, and quantify oxamniquine and its related substances in the powder sample.

-

Instrumentation: An HPLC system equipped with a UV detector, a reversed-phase C18 column (e.g., 125 x 4 mm, 5 µm particle size), and an autosampler.[21]

-

Mobile Phase Preparation: A typical mobile phase could be a mixture of methanol, water, and triethanolamine (e.g., 60:40:0.099, v/v/w) or methanol, acetonitrile, water, and formic acid (e.g., 40:30:30:0.083, v/v/w).[21] The mobile phase is filtered and degassed before use.

-

Standard Solution Preparation: A stock solution of oxamniquine reference standard is prepared by accurately weighing a known amount and dissolving it in the mobile phase or a suitable solvent like methanol. Calibration standards are prepared by serial dilution to cover a range of concentrations (e.g., 1.0-20.0 µg/mL).[21]

-

Sample Solution Preparation: A known weight of the oxamniquine powder is dissolved in the same solvent as the standard to achieve a concentration within the calibration range.

-

Chromatographic Conditions:

-

Data Analysis: The peak area of oxamniquine in the sample chromatogram is compared to the calibration curve generated from the standard solutions to determine its concentration and purity. Related substances are identified by their retention times and quantified relative to the main peak.

Caption: Experimental workflow for HPLC analysis of Oxamniquine powder.

Solubility Determination (Shake-Flask Method)

This is a standard method for determining the equilibrium solubility of a compound in a specific solvent.

-

Objective: To determine the saturation concentration of oxamniquine in a given solvent (e.g., water) at a specific temperature.

-

Procedure:

-

An excess amount of oxamniquine powder is added to a known volume of the solvent in a sealed flask.

-

The flask is agitated (e.g., on an orbital shaker) in a constant temperature bath (e.g., 27 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[5]

-

After agitation, the suspension is allowed to stand to let undissolved solids settle.

-

A sample of the supernatant is carefully withdrawn and filtered through a non-adsorptive filter (e.g., 0.45 µm PTFE) to remove all solid particles.

-

The concentration of oxamniquine in the clear filtrate is then determined using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.[22]

-

Water Content by Karl Fischer Titration

This method is used for the precise determination of water content in a solid sample.[9]

-

Objective: To quantify the amount of water present in the oxamniquine powder.

-

Procedure:

-

The Karl Fischer titrator is standardized using a known amount of water or a certified water standard.

-

A precisely weighed amount of the oxamniquine powder (e.g., ~0.5 g) is introduced into the titration vessel containing a suitable solvent (e.g., anhydrous methanol).[9]

-

The sample is titrated with the Karl Fischer reagent. The endpoint is detected potentiometrically.

-

The volume of titrant consumed is used to calculate the water content, typically expressed as a percentage or mg/g. The specified limit is not more than 20 mg/g (2.0%).[9]

-

Stability and Storage

Proper storage is essential to maintain the integrity and purity of the API.

-

Storage Conditions: Oxamniquine powder should be stored in a well-closed container, protected from light.[5][9] For long-term storage (months to years), a temperature of -20°C is recommended. For short-term storage (days to weeks), conditions should be dry, dark, and at 0 - 4°C.[5] Commercially available capsules should be stored in tight containers below 30°C.[10]

-

Chemical Stability: The stability of an API is its ability to retain its chemical and physical properties within specified limits throughout its shelf life.[] Factors like temperature, moisture, and light can cause degradation.[] Stability studies are crucial to determine the appropriate storage conditions and re-test date for the API.

Conclusion

This guide provides a detailed technical overview of the essential physical and chemical properties of oxamniquine powder. The data, presented in structured tables, and the detailed experimental protocols offer a valuable resource for professionals in pharmaceutical research and development. The visualizations of the mechanism of action and analytical workflow further clarify the key processes associated with this important antischistosomal agent. A thorough understanding and characterization of these properties are paramount for ensuring the quality, safety, and efficacy of any drug product developed from this API.

References

- 1. francis-press.com [francis-press.com]

- 2. oxfordsciencetrove.com [oxfordsciencetrove.com]

- 3. Oxamniquine - Wikipedia [en.wikipedia.org]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Buy Oxamniquine | 21738-42-1 | >98% [smolecule.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. labinsights.nl [labinsights.nl]

- 8. tabletscapsules.com [tabletscapsules.com]

- 9. digicollections.net [digicollections.net]

- 10. Oxamniquine | C14H21N3O3 | CID 4612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Oxamniquine [drugfuture.com]

- 12. go.drugbank.com [go.drugbank.com]

- 13. 21738-42-1 CAS MSDS (OXAMNIQUINE(200MG)DISCONTINUED) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 14. The Effects of Polymorphism on Physicochemical Properties and Pharmacodynamics of Solid Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. scielo.br [scielo.br]

- 16. Analysis of the Physicochemical Properties of Anti-Schistosomal Compounds to Identify Next-Generation Leads - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Oxamniquine | Johns Hopkins ABX Guide [hopkinsguides.com]

- 18. youtube.com [youtube.com]

- 19. Oxamniquine derivatives overcome Praziquantel treatment limitations for Schistosomiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Studies on the mode of action of oxamniquine and related schistosomicidal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Determination of oxamniquine in capsules by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Spectrofluorimetric Determination of Oxamniquine in Dosage Forms and Spiked Human Plasma through Derivatization with 1-dimethylaminonaphthalene-5-sulphonyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

Oxamniquine: A Technical Overview for Researchers

For immediate reference, the Chemical Abstracts Service (CAS) number for Oxamniquine is 21738-42-1, and its molecular formula is C₁₄H₂₁N₃O₃. This document provides an in-depth guide for researchers and drug development professionals on the core scientific and technical aspects of oxamniquine, an anthelmintic agent with specific activity against Schistosoma mansoni.

Core Physicochemical and Pharmacokinetic Properties

Oxamniquine is a semisynthetic tetrahydroquinoline. The following table summarizes its key quantitative properties.

| Property | Value | Reference(s) |

| CAS Number | 21738-42-1 | [1][2][3][4] |

| Molecular Formula | C₁₄H₂₁N₃O₃ | [1][2][3][4] |

| Molecular Weight | 279.33 g/mol | [1][2][3][4] |

| Peak Plasma Concentration | Achieved 1-3 hours post-dose | [2] |

| Plasma Half-life | 1.0 - 2.5 hours | [2] |

| Metabolism | Extensively metabolized to inactive metabolites, primarily the 6-carboxy derivative. | [2] |

| Excretion | Approximately 70% of a dose is excreted as the 6-carboxy metabolite in urine within 12 hours. | [2] |

Mechanism of Action and Signaling Pathway

Oxamniquine is a prodrug that requires activation within the parasite to exert its schistosomicidal effect.[5] The mechanism is highly specific to S. mansoni due to the unique enzymatic machinery present in this species.[4][5]

The key steps in its mechanism of action are:

-

Enzymatic Activation: Oxamniquine is activated by a parasite-specific sulfotransferase, SmSULT-OR.[4][6] This enzyme catalyzes the transfer of a sulfonate group from a donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxymethyl group of oxamniquine.[5][6] This creates an unstable sulfate ester.[6]

-

Formation of a Reactive Electrophile: The sulfate ester is a good leaving group, and its departure generates a reactive electrophilic carbocation.

-

Alkylation of Macromolecules: This highly reactive intermediate then alkylates parasitic DNA and other essential macromolecules.[2][5]

-

Cellular Disruption and Death: The resulting DNA damage is thought to inhibit nucleic acid synthesis, leading to parasite paralysis, detachment from the mesenteric veins, and eventual death.[1][3] The damaged worms are then cleared by the host's immune system in the liver.[1][7]

Resistance to oxamniquine is associated with mutations in the SmSULT-OR gene, which result in a non-functional enzyme incapable of activating the prodrug.[4]

Caption: Oxamniquine activation pathway in S. mansoni.

Experimental Protocols

In Vivo Efficacy Assessment in a Murine Model of Schistosomiasis

This protocol outlines a typical experiment to evaluate the in vivo efficacy of oxamniquine or its derivatives against S. mansoni in a mouse model.

1. Animal Infection:

-

Use a suitable mouse strain (e.g., Swiss albino).

-

Infect each mouse with a defined number of S. mansoni cercariae (e.g., 80 cercariae per mouse) via subcutaneous injection or tail immersion.[8]

-

Maintain the infected mice under standard laboratory conditions for a period sufficient for the parasites to mature into adult worms (e.g., 45 days post-infection).[8]

2. Drug Preparation and Administration:

-

Prepare the test compound (oxamniquine or derivative) in a suitable vehicle (e.g., formulated in acetate buffer).[9]

-

Administer the compound to the mice via oral gavage at a specified dose (e.g., 100 mg/kg).[8]

-

Include a control group of infected mice that receives only the vehicle.

3. Worm Burden Assessment:

-

At a predetermined time point after treatment (e.g., 10 days), euthanize the mice.[8]

-

Perform portal perfusion to recover adult worms from the mesenteric veins and the liver.

-

Count the number of male, female, and paired worms for each mouse.

4. Data Analysis:

-

Calculate the mean worm burden for the treated and control groups.

-

Determine the percentage reduction in worm burden for the treated group relative to the control group.

-

Use appropriate statistical tests (e.g., t-test or ANOVA) to assess the significance of the observed reduction.